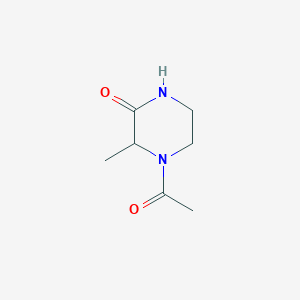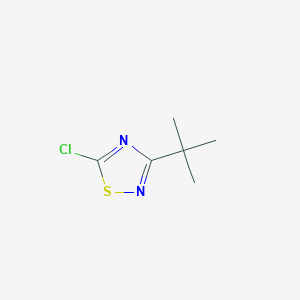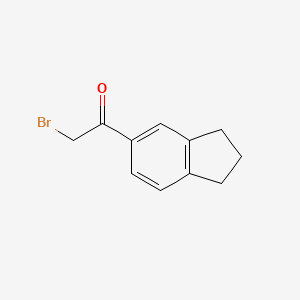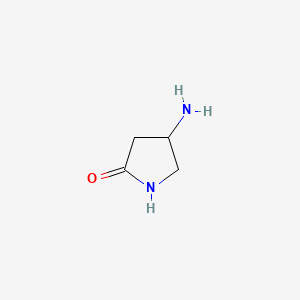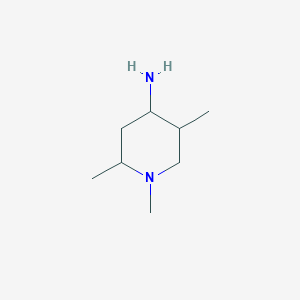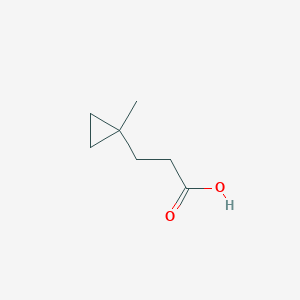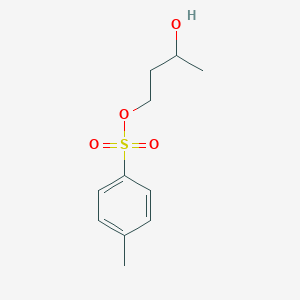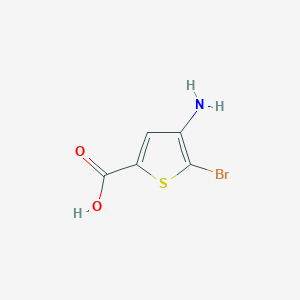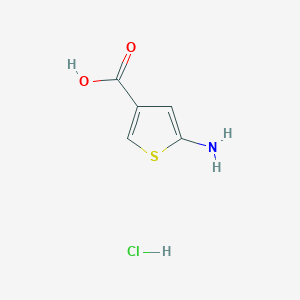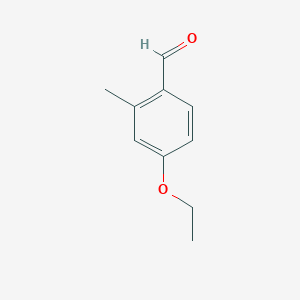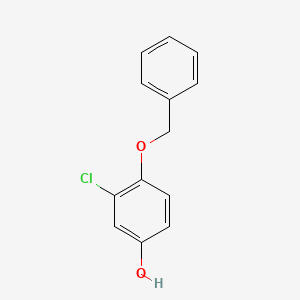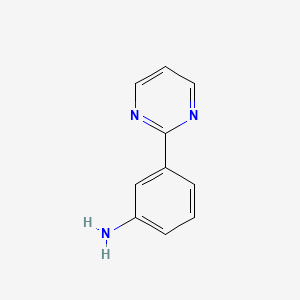
3-(Pyrimidin-2-yl)aniline
概要
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “3-(Pyrimidin-2-yl)aniline” consists of a pyridine ring and a pyrimidine ring that are fused together with an aniline group attached to the pyrimidine ring. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .
科学的研究の応用
Antitumor Drug Development
3-(Pyrimidin-2-yl)aniline: derivatives have been studied for their potential as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors . These compounds, particularly compound 18c , have shown robust inhibitory activity against these kinases, suggesting their promise as antitumor agents. They have also demonstrated good antiproliferative activities on cancer cells like HepG2, MDA-MB-231, and HCT116, along with favorable safety profiles in hERG testing .
Anti-inflammatory Applications
Pyrimidine derivatives, including those with a 3-(Pyrimidin-2-yl)aniline structure, have been associated with anti-inflammatory effects . They inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antiviral Agents
The pyrimidine scaffold, due to its synthetic accessibility and structural diversity, has found applications in creating antimicrobial and antiviral drugs . The 3-(Pyrimidin-2-yl)aniline moiety could be integral to the synthesis of compounds with enhanced activity against various microbial and viral pathogens .
Analgesic and Anticonvulsant Properties
Research has indicated that pyrimidine-based compounds exhibit analgesic and anticonvulsant properties . This suggests that 3-(Pyrimidin-2-yl)aniline could be a key intermediate in the synthesis of drugs aimed at treating pain and preventing seizures .
Antihypertensive and Cardiovascular Drug Research
The structural diversity of pyrimidine derivatives allows for their use in cardiovascular drug research, including the development of antihypertensive agents 3-(Pyrimidin-2-yl)aniline could contribute to the creation of novel medications that manage blood pressure and other cardiovascular conditions .
Anticancer Activity and Drug Synthesis
In addition to its role as a dual inhibitor for antitumor applications, 3-(Pyrimidin-2-yl)aniline is also involved in the synthesis of drugs with anticancer activities . Its derivatives have been shown to induce cytotoxicity in cancer cells and inhibit cancer cell migration, making it a valuable compound in cancer research .
作用機序
Target of Action
3-(Pyrimidin-2-yl)aniline, also known as 3-PYRIMIDIN-2-YLANILINE, is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 3-(Pyrimidin-2-yl)aniline, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . By interacting with these targets, pyrimidines can modulate the inflammatory response in the body.
Biochemical Pathways
The biochemical pathways affected by 3-(Pyrimidin-2-yl)aniline involve the inflammatory response. The compound inhibits the expression and activities of key inflammatory mediators, thereby affecting the pathways these mediators are involved in . The downstream effects of this inhibition can lead to a reduction in inflammation and associated symptoms.
Pharmacokinetics
Pyrimidine-based drugs are known for their biological potency and their improved medicinal chemistry properties
Result of Action
The molecular and cellular effects of 3-(Pyrimidin-2-yl)aniline’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can reduce inflammation at the molecular and cellular level . This can result in a decrease in the symptoms associated with conditions characterized by inflammation.
Safety and Hazards
“3-(Pyrimidin-2-yl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if inhaled . Precautionary measures include using it only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
将来の方向性
Research on pyrimidine derivatives, including “3-(Pyrimidin-2-yl)aniline”, is ongoing. These compounds have shown potential in various biological applications such as anti-microbial and cytotoxic activities . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
3-pyrimidin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCBKTKLGFLECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499004 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)aniline | |
CAS RN |
69491-56-1 | |
| Record name | 3-(Pyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



